molecular formula C11H17N3O B7511451 N-(2-cyclohexylpyrazol-3-yl)acetamide

N-(2-cyclohexylpyrazol-3-yl)acetamide

Número de catálogo: B7511451
Peso molecular: 207.27 g/mol
Clave InChI: XDEVZTKQPUMOOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Cyclohexylpyrazol-3-yl)acetamide is a synthetic acetamide derivative characterized by a pyrazole ring substituted with a cyclohexyl group at the 2-position and an acetamide moiety at the 3-position.

Propiedades

IUPAC Name

N-(2-cyclohexylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9(15)13-11-7-8-12-14(11)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEVZTKQPUMOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Acetamide Derivatives

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry
  • N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides (): Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) significantly alters crystal packing. For example, 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ exhibits two molecules per asymmetric unit, while 3-ClC₆H₄NH-CO-CCl₃ has one. The planar aryl rings facilitate tight packing via π-π interactions. Comparison: The cyclohexyl group in N-(2-cyclohexylpyrazol-3-yl)acetamide introduces steric bulk, likely disrupting planar stacking and reducing crystallinity. This may result in polymorphic variability or altered solubility compared to aryl-substituted analogs .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The dichlorophenyl ring is twisted by 79.7° relative to the thiazole ring, forming intermolecular N–H⋯N hydrogen bonds that stabilize 1D chains.
Key Structural Differences
Compound Core Structure Substituent Crystallographic Features
N-(2-Cyclohexylpyrazol-3-yl)acetamide Pyrazole + acetamide Cyclohexyl (bulky) Likely disrupted packing due to steric hindrance
N-(3-ClC₆H₄)-2,2,2-Trichloro-acetamide Phenyl + acetamide Cl (electron-withdrawing) Tight planar packing with one molecule/asymmetric unit
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole + acetamide Dichlorophenyl Twisted conformation, hydrogen-bonded chains
Amide Bond Formation
  • Target Compound : Likely synthesized via coupling of 2-cyclohexylpyrazol-3-amine with acetyl chloride or acetic anhydride, analogous to methods in (EDC-mediated coupling in dichloromethane) .
  • N-(p-Tolyl)acetamide Derivatives (): Prepared via condensation of thiazolidinone intermediates with chloroacetyl chloride or substituted amines. For example, 2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide derivatives were synthesized using sulfonamide intermediates .
  • Benzothiazole Acetamides ():
    Utilized chloroacetyl chloride for alkylation, followed by azole substitution (e.g., triazoles, imidazoles) under refluxing DMF .
Reaction Conditions and Yields
Compound Type Key Reagents Solvent/Temperature Yield Range
Pyrazole acetamides (target) EDC, triethylamine Dichloromethane, 273 K Not reported
Thiazolidinone acetamides Mercaptoacetic acid, ZnCl₂ 1,4-dioxane, reflux Moderate (50–70%)
Benzothiazole acetamides Chloroacetyl chloride, NaOH DMF, reflux High (75–90%)

Pharmacological and Physicochemical Properties

Anticancer Activity
  • Phenoxy Acetamide Derivatives (): Compounds 38–40 (methoxyphenyl-substituted) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cells due to quinazoline-sulfonyl motifs enhancing DNA intercalation . Comparison: The cyclohexyl group in the target compound may improve tumor penetration but lacks the sulfonyl moiety linked to high activity in .
Lipophilicity and Bioavailability
  • Trifluoromethyl Benzothiazoles (): CF₃ groups enhance metabolic stability and logP (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide) .
Antimicrobial Potential
  • Benzothiazole-Triazole Hybrids ():
    Derivatives with alkoxy chains (e.g., 5a–m) showed MIC values of 2–8 µg/mL against Staphylococcus aureus due to thioether linkages enhancing membrane disruption .
    • Comparison : The pyrazole core in the target compound may offer distinct binding modes to microbial targets, though activity data is speculative without direct evidence.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.